

1-Naphthyl PP1: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	1-Naphthyl PP1	
Cat. No.:	B1663660	Get Quote

CAS Number: 221243-82-9[1][2][3]

Chemical Name: 1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-

amine[2]

This technical guide provides an in-depth overview of **1-Naphthyl PP1** (1-NA-PP1), a potent and selective inhibitor of Src family kinases and Protein Kinase D (PKD).[4][5] It is a valuable tool for researchers in cell biology and drug development for dissecting signaling pathways and investigating the therapeutic potential of kinase inhibition.

Mechanism of Action

1-Naphthyl PP1 is a reversible, ATP-competitive inhibitor.[3] Its primary mechanism involves targeting the ATP-binding pocket of protein kinases, thereby preventing the transfer of phosphate from ATP to their substrates. A key feature of **1-Naphthyl PP1** is its enhanced potency against engineered kinases containing a mutation in the "gatekeeper" residue of the ATP-binding pocket.[6][7] This "analog-sensitive" kinase technology allows for highly specific inhibition of a target kinase in a cellular context, minimizing off-target effects.[8]

Biological Activity and Selectivity

1-Naphthyl PP1 exhibits potent inhibitory activity against a range of kinases. Its selectivity is a crucial aspect of its utility as a research tool.



Quantitative Inhibitory Activity of 1-Naphthyl PP1

Target Kinase	IC50	Notes
Src Family Kinases		
v-Src	- 1.0 μM[1][4][5][9]	Wild-Type
I338G mutant v-Src	1.5 nM[1]	Over 800 times more selective for the mutant
c-Fyn	0.6 μM[1][4][5][9]	
Other Tyrosine Kinases		
c-Abl	0.6 μM[1][4][5][9]	_
Protein Kinase D (PKD)		
PKD1	154.6 nM[4][5]	_
PKD2	133.4 nM[4][5]	
PKD3	109.4 nM[4][5]	_
Other Kinases		_
CDK2	- 18 μM[1][4][5][9]	_
CAMK II	22 μM[1][4][5][9]	_

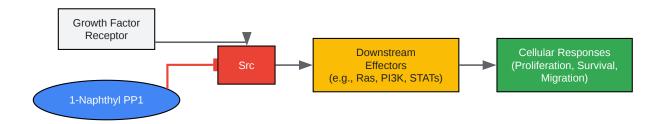
Signaling Pathways

1-Naphthyl PP1 is a valuable tool for dissecting signaling pathways regulated by Src family kinases and PKD.

Src Family Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration.



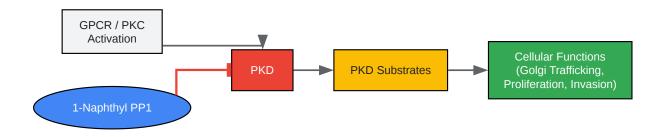


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Src Family Kinase Signaling Pathway Inhibition

Protein Kinase D (PKD) Signaling

PKD is a family of serine/threonine kinases involved in diverse cellular functions, including Golgi organization, cell proliferation, and invasion.



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Protein Kinase D (PKD) Signaling Pathway Inhibition

Experimental Protocols

The following are representative protocols for utilizing **1-Naphthyl PP1** in experimental settings.

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the IC50 of **1-Naphthyl PP1** against a target kinase.

Materials:



- Purified wild-type or analog-sensitive kinase
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- Substrate peptide or protein
- [y-32P]ATP or unlabeled ATP
- 1-Naphthyl PP1 stock solution in DMSO
- P81 phosphocellulose paper (for radioactive method)
- Scintillation counter (for radioactive method)
- Microplate reader and appropriate detection reagents (for non-radioactive methods)

Procedure:

- Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
- Add varying concentrations of 1-Naphthyl PP1 (e.g., from 1 nM to 100 μM) or DMSO as a vehicle control.
- Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding ATP. If using a radioactive assay, include a tracer amount of [y-32P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction.
- Detect kinase activity:
 - Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.



- Non-Radioactive Methods: Use commercially available kits that measure ATP consumption (e.g., ADP-Glo) or antibody-based methods to detect substrate phosphorylation (e.g., ELISA).
- Calculate the percentage of kinase inhibition for each 1-Naphthyl PP1 concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol describes how to assess the effect of **1-Naphthyl PP1** on the proliferation of cancer cells.

Materials:

- Prostate cancer cell lines (e.g., PC3)
- Cell culture medium and supplements
- 96-well plates
- 1-Naphthyl PP1 stock solution in DMSO
- Cell viability reagent (e.g., MTT, resazurin)
- Microplate reader

Procedure:

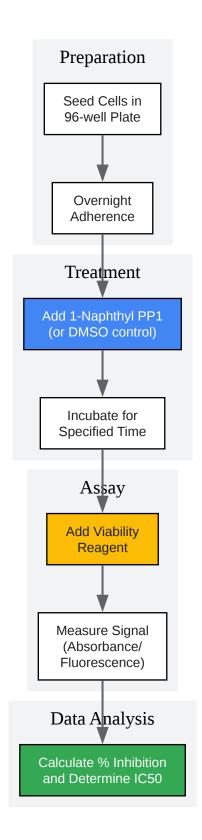
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of **1-Naphthyl PP1** concentrations (e.g., 0 to 100 μ M).
- Incubate the plates for a specified time course (e.g., 72 hours).[4]
- Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.



- Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.
- Analyze the data to determine the effect of 1-Naphthyl PP1 on cell proliferation.

Experimental Workflow for a Cell-Based Assay





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General Workflow for a Cell-Based Inhibition Assay



Conclusion

1-Naphthyl PP1 is a powerful and selective chemical probe for studying the roles of Src family kinases and PKD in cellular signaling. Its utility is significantly enhanced when used in conjunction with analog-sensitive kinase technology, allowing for precise dissection of kinase function. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important inhibitor.

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